molecular formula C16H22O3 B8300766 Tert-butyl 3-oxo-2-phenethylbutanoate

Tert-butyl 3-oxo-2-phenethylbutanoate

Cat. No.: B8300766
M. Wt: 262.34 g/mol
InChI Key: ISNGTCNPIDPBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxo-2-phenethylbutanoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a tert-butyl group, a phenylethyl group, and an oxobutyrate moiety, making it a versatile molecule in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-oxo-2-phenethylbutanoate can be achieved through various methods. One common approach involves the esterification of 2-(2-phenylethyl)-3-oxobutyric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxo-2-phenethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 3-oxo-2-phenethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 3-oxo-2-phenethylbutanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-oxo-2-phenethylbutanoate is unique due to its combination of a tert-butyl group, a phenylethyl group, and an oxobutyrate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

tert-butyl 3-oxo-2-(2-phenylethyl)butanoate

InChI

InChI=1S/C16H22O3/c1-12(17)14(15(18)19-16(2,3)4)11-10-13-8-6-5-7-9-13/h5-9,14H,10-11H2,1-4H3

InChI Key

ISNGTCNPIDPBSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (2.3 g; 0.10 mol) was allowed to react with dry ethanol (50 ml) under nitrogen. The resulting clear solution was cooled (ice bath) and t-butyl acetoacetate (15.8 g; 0.10 mol) was added during 10 minutes with stirring. After 10 minutes, 2-(bromoethyl)benzene (18.5 g; 0.10 mol) was added during 30 minutes. The resulting solution was heated at reflux for 4 hours, then cooled and filtered. After concentration, the residue was partitioned between water and ether, and the ether layer was dried (MgSO4) and concentrated. Distillation of the residue gave 21.0 g (0.080 mol; 80%) of the title product; bp 110°-120° (0.3 mm). NMR (CDCL3); 1.45 (9H,s), 2.17 (3H,s), 1.8-2.4 (2H,m), 2.5-2.7 (2H,m); 3.28 (1H,J=7); 7.2-7.4 (5H, broad s). MS (m/e); 262 (M+).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.